REACTION_CXSMILES
|
[NH2:1][C:2]1[N:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[C:9]([C:17]([F:20])([F:19])[F:18])[C:3]=1[C:4](OCC)=[O:5].O.[NH2:22][NH2:23]>C(O)(C)C>[NH2:1][C:2]1[N:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[C:9]([C:17]([F:20])([F:19])[F:18])[C:3]=1[C:4]([NH:22][NH2:23])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OCC)C(=CC(=N1)C(F)(F)F)C(F)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
is stirred in an oil-bath at 110° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
FILTRATION
|
Details
|
the dark red solution deposits colorless crystals which are filtered off
|
Type
|
WASH
|
Details
|
washed with a little isopropanol
|
Type
|
CUSTOM
|
Details
|
A second crop of solid is obtained by evaporation of the mother liquors
|
Type
|
CUSTOM
|
Details
|
giving a total yield of 1.45 g
|
Type
|
CUSTOM
|
Details
|
Upon recrystallization from isopropanol (25 ml.) there
|
Type
|
CUSTOM
|
Details
|
is obtained 1.05 g
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=O)NN)C(=CC(=N1)C(F)(F)F)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |